N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
“N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an oxalamide group, which is a type of amide and is often found in polymers .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring and the oxalamide group would significantly influence its structure. Unfortunately, without more specific information or experimental data, a detailed analysis isn’t possible .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The furan ring is aromatic and might undergo electrophilic substitution reactions. The oxalamide group could participate in various reactions typical for amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with different chemicals .Scientific Research Applications
Catalytic Activity Enhancement
Research indicates that N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives show promising results in enhancing the catalytic activity of Cu-catalyzed N-arylation of anilines and cyclic secondary amines. These compounds facilitate the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures and catalyst loadings, making them valuable in pharmaceutical and organic synthesis applications (Bhunia, Kumar, & Ma, 2017).
Synthetic Methodologies Development
Another study focuses on the synthesis of di- and mono-oxalamides through a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This methodology presents a new route for creating valuable oxalamide derivatives, potentially applicable in developing novel chemical entities with enhanced properties (Mamedov et al., 2016).
Luminescent Material Development
A study on a terbium-doped yttrium-based metal-organic framework demonstrates its application as a phosphor material. The luminescent properties of this compound, facilitated by the furan-2,5-dicarboxylic acid and oxalate moieties, offer potential in the detection of toxic oxoanions in aqueous media, highlighting its relevance in environmental monitoring and safety applications (Singha et al., 2019).
Organic Synthesis and Structural Analysis
Further research into furan-2-yl(phenyl)methanol derivatives underscores their utility in organic synthesis, particularly in the aza-Piancatelli rearrangement leading to the production of benzo[b][1,4]thiazine and oxazine derivatives. This method's efficiency, selectivity, and low catalyst loading make it advantageous for synthesizing compounds with potential pharmaceutical applications (Reddy et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12(13-7-4-3-5-8-13)19-17(21)16(20)18-11-15(22-2)14-9-6-10-23-14/h3-10,12,15H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTKCKWOQYJZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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